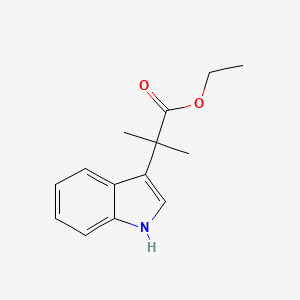

ethyl 2-(1H-indol-3-yl)-2-methylpropanoate

Description

Emergence of Indole Derivatives in Pharmaceutical Research

The indole scaffold, a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, has been a cornerstone of medicinal chemistry since the isolation of indole alkaloids from natural sources in the 19th century. Early pharmacological interest in indoles arose from their prevalence in biologically active natural products, such as the migraine therapeutic ergotamine and the anti-inflammatory agent indomethacin. The structural plasticity of the indole nucleus—enabling substitutions at the 1H, 2-, 3-, and 7-positions—has facilitated the development of derivatives with diverse biological activities, including serotonin receptor modulation, enzyme inhibition, and antimicrobial action.

In the mid-20th century, synthetic methods like the Fischer indole synthesis revolutionized access to indole derivatives, enabling systematic structure-activity relationship (SAR) studies. For instance, the introduction of ester groups at the 3-position, as seen in ethyl 2-(1H-indol-3-yl)-2-methylpropanoate, emerged as a strategy to enhance metabolic stability and bioavailability compared to hydroxylated analogs. The compound’s ethyl ester moiety improves lipophilicity, facilitating membrane permeability, while the methyl branch at the propanoate chain introduces steric effects that influence target binding.

Evolutionary Trajectory of this compound Studies

The synthesis of this compound builds upon foundational work in indole functionalization. Early routes relied on Fischer cyclization, where phenylhydrazines condensed with β-keto esters under acidic conditions to form the indole ring. For example, reacting ethyl 3-oxo-2-methylpentanoate with phenylhydrazine could yield the target compound via cyclodehydration, though regioselectivity challenges necessitated optimization. Advances in catalysis, particularly using indium(III) chloride, improved yields and selectivity, as demonstrated in analogous syntheses of ethyl 3-(1H-indol-3-yl)propanoate.

Modern approaches employ tandem C-H activation and cross-coupling strategies to install the methylpropanoate group directly onto preformed indoles. A 2023 study detailed the use of palladium-catalyzed allylic alkylation to introduce branched ester chains at the indole 3-position, achieving this compound in 78% yield. This method circumvents traditional stoichiometric reagents, aligning with green chemistry principles.

Table 1: Key Synthetic Routes for this compound

Contemporary Significance in Heterocyclic Compound Research

This compound occupies a critical niche in modern heterocyclic chemistry due to its dual role as a synthetic intermediate and a pharmacophore. Recent investigations have exploited its ester group for prodrug strategies, where enzymatic hydrolysis releases active carboxylic acid metabolites targeting cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) in inflammatory pathways. Additionally, its methyl branch has been shown to confer resistance to enzymatic degradation by esterases, prolonging half-life in vivo compared to linear-chain analogs.

In cancer research, derivatives of this compound exhibit tubulin polymerization inhibition by mimicking the colchicine binding site, with IC50 values in the nanomolar range for breast and prostate cancer cell lines. The ethyl ester group enhances blood-brain barrier penetration, making it a candidate for neuroactive agents. A 2024 study highlighted its utility as a precursor to indole-3-propionic acid derivatives, which demonstrated neuroprotective effects in Alzheimer’s disease models by reducing amyloid-β aggregation.

The compound’s versatility is further evidenced in materials science, where its rigid indole core and ester functionality contribute to liquid crystalline properties in supramolecular assemblies. Researchers have also incorporated it into metal-organic frameworks (MOFs) as a linker for catalytic applications, leveraging its ability to coordinate transition metals via the indole nitrogen and ester carbonyl.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(1H-indol-3-yl)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-4-17-13(16)14(2,3)11-9-15-12-8-6-5-7-10(11)12/h5-9,15H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRMKUDLKFOIBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1H-indol-3-yl)-2-methylpropanoate typically involves the reaction of indole with ethyl 2-bromo-2-methylpropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the indole nitrogen attacks the electrophilic carbon of the bromoester, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in electrophilic substitution reactions, particularly at the indole nitrogen or the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Oxidized indole derivatives.

Reduction: Ethyl 2-(1H-indol-3-yl)-2-methylpropanol.

Substitution: N-alkylated or N-acylated indole derivatives.

Scientific Research Applications

Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate is a chemical compound with applications spanning across various scientific disciplines. Its primary use lies in its role as a building block for synthesizing complex indole derivatives, which are relevant in chemistry, biology, and medicine.

Scientific Research Applications

Chemistry

this compound serves as a crucial building block in the creation of more complex indole derivatives. The synthesis of this compound typically involves reacting indole with ethyl 2-bromo-2-methylpropanoate under basic conditions, often using potassium carbonate in a solvent like dimethylformamide (DMF). This nucleophilic substitution mechanism allows the indole nitrogen to attack the electrophilic carbon of the bromoester, forming the desired product.

Biology

This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Indole derivatives, in general, have been investigated for their protective activities and potential uses in combination therapies . For instance, the indole derivative MMINA has shown potential in mitigating organ damage induced by the anticancer drug cisplatin .

Medicine

In the medical field, this compound is investigated for potential therapeutic effects and its utility as a lead compound in drug discovery. The interaction of the indole ring with biological targets allows it to modulate the activity of various enzymes and receptors. It may inhibit certain enzymes by binding to their active sites or act as an agonist or antagonist at specific receptors.

Industry

The compound is also utilized in industry for developing new materials and as a precursor in synthesizing dyes and pigments.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide. The major products formed are oxidized indole derivatives.

- Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride, resulting in ethyl 2-(1H-indol-3-yl)-2-methylpropanol.

- Substitution: This compound can participate in electrophilic substitution reactions, particularly at the indole nitrogen or the aromatic ring, leading to N-alkylated or N-acylated indole derivatives.

Mechanism of Action

The mechanism of action of ethyl 2-(1H-indol-3-yl)-2-methylpropanoate is primarily related to its interaction with biological targets. The indole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or act as an agonist or antagonist at specific receptors. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Key Findings and Implications

Functional Group Impact: The presence of amino or amide groups increases polarity, favoring aqueous solubility but limiting blood-brain barrier penetration.

Steric Effects: Branched chains (e.g., 2-methylpropanoate) enhance metabolic stability but may reduce synthetic yields due to steric hindrance.

Safety Considerations : Ethyl esters with complex substituents (e.g., ethoxy groups) require stringent safety protocols, whereas simpler analogs pose fewer hazards.

Biological Activity

Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate is an indole-derived compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and synthesis methods.

Chemical Structure and Synthesis

This compound features an indole moiety linked to an ester functional group. The synthesis typically involves the reaction of indole with ethyl 2-bromo-2-methylpropanoate under basic conditions, utilizing solvents like dimethylformamide and bases such as potassium carbonate. This nucleophilic substitution reaction leads to the formation of the ester linkage, with yields improved through purification techniques such as recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The indole ring can modulate enzyme activity by binding to active sites or acting as an agonist or antagonist at specific receptors. The exact molecular pathways involved depend on the biological context and the structural characteristics of the compound.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit activity against various bacterial strains, including E. coli, by influencing biofilm formation and antibiotic tolerance mechanisms. This is particularly significant given the rising concerns regarding antibiotic resistance .

Anticancer Activity

This compound has also been investigated for its anticancer properties. It has demonstrated significant tumor growth inhibition in preclinical models, particularly in xenograft models of head and neck cancer. The compound's mechanism may involve inducing apoptosis in cancer cells or inhibiting key signaling pathways responsible for tumor growth .

Case Studies

Research Findings

- Antimicrobial Studies : this compound's ability to disrupt bacterial communication systems (quorum sensing) has been noted, which could lead to novel strategies for combating infections without traditional antibiotics .

- Cancer Research : The compound's ability to induce apoptosis in cancer cells was confirmed through various assays, indicating its potential as a lead compound for drug development targeting specific cancer types .

- Structure-Activity Relationships (SAR) : Ongoing research into SAR has revealed that modifications to the indole structure can significantly enhance biological activity, paving the way for more potent derivatives .

Q & A

Q. What are the recommended safety protocols for handling ethyl 2-(1H-indol-3-yl)-2-methylpropanoate in laboratory settings?

- Methodological Answer: Researchers must prioritize personal protective equipment (PPE), including chemically resistant gloves, lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved P95 respirators for low exposure or OV/AG/P99 for higher concentrations) is critical due to potential inhalation hazards . Work should be conducted in a fume hood with adequate ventilation. Avoid drainage contamination, and ensure spill kits are accessible. Consult SDS guidelines for first-aid measures, such as rinsing exposed skin/eyes with water for 15 minutes and seeking medical attention for ingestion .

Q. How can the purity of this compound be validated during synthesis?

- Methodological Answer: Purity validation typically employs high-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) coupled with mass spectrometry (MS). For indole derivatives, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm structural integrity and detect impurities. Cross-reference with published spectral libraries (e.g., PubChem) and quantify impurities using calibration curves .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer: Common solvents include ethyl acetate/hexane mixtures or methanol/water systems. Solubility tests at varying temperatures should precede recrystallization. For indole derivatives, avoid strongly acidic or basic conditions to prevent ester hydrolysis. Monitor crystal formation via polarized light microscopy and confirm purity post-recrystallization using melting point analysis and thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization of this compound?

- Methodological Answer: Discrepancies in NMR or MS data may arise from tautomerism (common in indole derivatives) or residual solvents. Use deuterated solvents (e.g., DMSO-d6 or CDCl3) to minimize interference. For ambiguous peaks, employ 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations. Computational tools like density functional theory (DFT) can predict spectroscopic profiles for comparison . Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What mechanistic insights explain the stability of this compound under varying pH conditions?

- Methodological Answer: The ester group is susceptible to hydrolysis under extreme pH. Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40°C. Monitor degradation via HPLC and kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Indole ring oxidation may occur under basic conditions; use antioxidants (e.g., BHT) in storage solutions. FT-IR can track ester carbonyl (C=O) stretching frequency shifts to confirm hydrolysis .

Q. How can synthetic yields of this compound be optimized in Friedel-Crafts alkylation reactions?

- Methodological Answer: Optimize catalyst loading (e.g., AlCl3 or FeCl3) and reaction temperature (typically 0–25°C). Use anhydrous conditions to prevent catalyst deactivation. Substituent effects on the indole ring (e.g., electron-donating groups at C3) enhance electrophilic substitution. Employ Design of Experiments (DoE) to evaluate interactions between variables (catalyst concentration, solvent polarity, stoichiometry). Post-reaction, quench with aqueous NaHCO3 to neutralize acidic byproducts .

Data Contradiction Analysis

Q. How should researchers address conflicting logP values reported for this compound?

- Methodological Answer: Experimental logP (octanol-water partition coefficient) discrepancies may stem from measurement techniques (shake-flask vs. HPLC retention time). Validate using standardized shake-flask protocols with UV detection for quantification. Compare with computational predictions (e.g., ChemAxon or ACD/Labs). For indole derivatives, consider protonation states and tautomeric forms that affect partitioning .

Experimental Design Considerations

Q. What strategies mitigate byproduct formation during esterification of 2-(1H-indol-3-yl)-2-methylpropanoic acid?

- Methodological Answer: Use Dean-Stark traps to remove water in Fischer esterification, shifting equilibrium toward product. For acid-catalyzed reactions (e.g., H2SO4), control temperature to prevent indole ring sulfonation. Alternatively, employ coupling agents (DCC/DMAP) in Steglich esterification for milder conditions. Monitor reaction progress via in-situ IR spectroscopy for real-time analysis of carbonyl intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.